4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline
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Overview
Description
4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with three methyl groups and an aniline moiety, making it a valuable scaffold for the development of various chemical and pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline typically involves the condensation of 1,3,5-trimethylpyrazole with benzylamine under specific reaction conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, which facilitates the reduction of the intermediate compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C, resulting in the reduction of the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring
Reduction: Reduced forms of the aniline moiety
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: A precursor in the synthesis of 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline.
4-Amino-1,3,5-trimethylpyrazole: Another pyrazole derivative with similar structural features.
4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperazin-1-yl]aniline: A related compound with a piperazine moiety instead of an aniline group
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of an aniline moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-13(10(2)16(3)15-9)8-11-4-6-12(14)7-5-11/h4-7H,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBCYKUSNGRRRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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